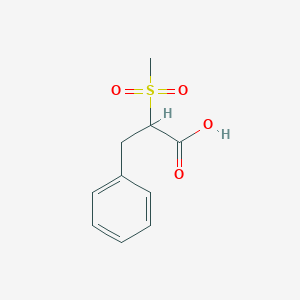

2-Methanesulfonyl-3-phenylpropanoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-methylsulfonyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-15(13,14)9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGGPWKJQGSGQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Methanesulfonyl 3 Phenylpropanoic Acid

Conventional Synthetic Approaches

Conventional routes to 2-Methanesulfonyl-3-phenylpropanoic acid typically involve the initial synthesis of key precursors, followed by the introduction and modification of the sulfur-containing moiety.

Sulfonation and Subsequent Methylation of Phenylpropanoic Acid Precursors

A primary strategy involves the electrophilic substitution of a 3-phenylpropanoic acid backbone to introduce the sulfur functional group, which is subsequently converted to the target methanesulfonyl moiety. This process begins with the sulfonation or, more commonly, chlorosulfonation of the aromatic ring. Due to the ortho-, para-directing nature of the alkyl side chain, the sulfonyl group is primarily introduced at the para position.

The resulting intermediate, 3-(4-(chlorosulfonyl)phenyl)propanoic acid, is a key hub. The transformation of the sulfonyl chloride group (-SO₂Cl) into a methyl sulfone (-SO₂CH₃) is the critical subsequent step. This is not a simple one-step methylation. A common laboratory approach involves a sequence of reduction, methylation, and oxidation.

Reaction Pathway:

Reduction : The sulfonyl chloride is first reduced to a more reactive intermediate, such as a sulfinic acid or a thiol.

Methylation : The intermediate is then treated with a methylating agent (e.g., methyl iodide) to form a methyl thioether or methyl sulfinate.

Oxidation : The resulting sulfur compound is oxidized to the final methyl sulfone.

Modern cross-coupling methods also provide pathways to aryl methyl sulfones from aryl halides or boronic acids, representing more advanced alternatives to this classical sequence. organic-chemistry.orgnih.gov

Chemical Transformation Routes for the Methanesulfonyl Moiety

The formation of the methanesulfonyl group is a pivotal part of the synthesis. Several distinct chemical routes can be employed to install this functional group onto the phenyl ring of a propanoic acid derivative.

From Sulfonyl Chlorides : As detailed previously, the most direct precursor is 3-(4-(chlorosulfonyl)phenyl)propanoic acid. The conversion of the aryl sulfonyl chloride to an aryl methyl sulfone can be achieved through various methods, including palladium-catalyzed methylsulfonylation reactions. organic-chemistry.org

Oxidation of Thioethers : An alternative route involves the initial synthesis of a methylthioether derivative, 3-(4-(methylthio)phenyl)propanoic acid. This precursor can then be subjected to strong oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), to oxidize the sulfide first to a sulfoxide and then to the desired sulfone. nih.gov

Friedel-Crafts Sulfonylation : Direct introduction of the methanesulfonyl group can theoretically be achieved via a Friedel-Crafts reaction using methanesulfonyl chloride and a Lewis acid catalyst like aluminum trichloride. google.com However, this method can suffer from low yields and side reactions with certain substrates. google.com

The choice of method depends on the availability of starting materials, desired yield, and tolerance of other functional groups present in the molecule.

Synthesis of Key Precursors and Intermediates

3-phenylpropanoic acid : This fundamental precursor is readily synthesized through several established methods. wikipedia.orgdrugbank.com A common and high-yielding approach is the hydrogenation of cinnamic acid, which reduces the carbon-carbon double bond without affecting the aromatic ring or the carboxylic acid. wikipedia.org Another route involves the oxidation of 3-phenylpropanal, which itself can be prepared by the hydrogenation of cinnamaldehyde. google.com

| Starting Material | Reagents and Conditions | Product | Yield |

| Cinnamic acid | H₂, Pd/C catalyst | 3-phenylpropanoic acid | High |

| 3-phenylpropanal | Molecular oxygen, 40-80°C | 3-phenylpropanoic acid | >85% selectivity |

3-(4-(chlorosulfonyl)phenyl)propanoic acid : This crucial intermediate is typically prepared by the direct chlorosulfonation of 3-phenylpropanoic acid. scbt.comuni.luglpbio.com The reaction involves treating 3-phenylpropanoic acid with chlorosulfonic acid. This electrophilic aromatic substitution reaction places the chlorosulfonyl group predominantly at the para-position of the phenyl ring.

| Starting Material | Reagent | Product |

| 3-phenylpropanoic acid | Chlorosulfonic Acid (ClSO₃H) | 3-(4-(chlorosulfonyl)phenyl)propanoic acid |

Stereoselective Synthesis and Chiral Resolution Techniques

Since this compound possesses a chiral center at the C2 position, obtaining enantiomerically pure forms is often a primary objective, especially for pharmaceutical applications. This can be achieved through either asymmetric synthesis or resolution of a racemic mixture.

Enantioselective Synthetic Routes

Enantioselective synthesis aims to create the desired stereoisomer directly. For a molecule like this compound, this involves establishing the stereocenter during the formation of the carbon skeleton.

One powerful strategy involves the use of chiral auxiliaries. For instance, the Evans oxazolidinone auxiliary method can be applied to the precursor, 3-phenylpropanoic acid, to direct the enantioselective introduction of a substituent at the alpha-position (C2). orgsyn.org While the original procedure describes a carbamidomethylation, the principle of using a chiral auxiliary to control the stereochemistry of enolate reactions can be adapted for the synthesis of the target molecule. orgsyn.org

More recent developments include organocatalytic and transition-metal-catalyzed methods for the asymmetric synthesis of chiral β-sulfonyl compounds, which represent the state-of-the-art for creating such structures with high enantioselectivity. nih.govacs.org These methods often involve the conjugate addition of a sulfonyl radical source to an α,β-unsaturated carbonyl compound in the presence of a chiral catalyst. nih.gov

Diastereomeric Resolution Methods Utilizing Carboxylic Acid Functionality

When a racemic mixture is synthesized, it must be separated into its constituent enantiomers through a process called chiral resolution. The carboxylic acid group in this compound provides a convenient handle for classical resolution. wikipedia.org

This method involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base (a resolving agent). wikipedia.org This acid-base reaction forms a pair of diastereomeric salts. Because diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. wikipedia.org Once the diastereomeric salts are separated, the desired enantiomer of the original carboxylic acid can be recovered by treatment with a strong acid to break the salt and remove the chiral resolving agent.

Commonly Used Chiral Resolving Agents for Carboxylic Acids:

| Resolving Agent Class | Examples |

| Chiral Amines | 1-Phenylethylamine, Brucine, Quinine |

| Chiral Amino Alcohols | (1R,2S)-2-amino-1,2-diphenylethanol |

The efficiency of the resolution is dependent on the choice of the resolving agent and the crystallization solvent, often requiring empirical screening to find the optimal conditions. wikipedia.org

Enzymatic Approaches in Stereoisomeric Enrichment

The production of single-enantiomer chiral drugs is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities. Enzymatic kinetic resolution (EKR) has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, including α-arylpropanoic acids, a class of compounds structurally related to this compound. Lipases are among the most utilized enzymes for these resolutions due to their broad substrate specificity, high enantioselectivity, and stability in organic solvents.

The principle of EKR involves the selective reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product. For carboxylic acids, this often involves the enantioselective esterification or hydrolysis of a corresponding ester. While specific studies on the enzymatic resolution of this compound are not extensively documented in publicly available literature, the successful application of these methods to structurally similar compounds provides a strong indication of their potential applicability.

For instance, the kinetic resolution of various 2-arylpropanoic acids has been extensively studied. Lipases from Candida rugosa and Pseudomonas species have demonstrated high enantioselectivity in the hydrolysis of their esters. The enantiomeric excess (ee) of the resulting acid and the unreacted ester are key parameters in evaluating the efficiency of the resolution. The following table summarizes representative results from the enzymatic resolution of related 2-arylpropanoic acids, highlighting the potential for achieving high optical purity.

| Substrate | Enzyme | Reaction Type | Enantiomeric Excess (ee) of Product | Reference |

|---|---|---|---|---|

| (R,S)-Ibuprofen ethyl ester | Candida rugosa lipase | Hydrolysis | >95% (S)-Ibuprofen | researchgate.net |

| (R,S)-Naproxen methyl ester | Pseudomonas cepacia lipase | Hydrolysis | >99% (S)-Naproxen | nih.gov |

| (R,S)-2-Phenylpropanoic acid | Pseudomonas sp. lipase | Transesterification | >98% (R)-ester | nih.gov |

| Racemic 2-phenoxypropanoic acids | Aspergillus niger lipase | Irreversible transesterification | High enantioselectivity | nih.gov |

The success of these resolutions is often dependent on reaction conditions such as the choice of solvent, temperature, and the specific lipase used. The development of a successful enzymatic resolution for this compound would likely involve screening a variety of lipases and optimizing these reaction parameters to achieve high enantioselectivity and yield.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. The synthesis of this compound can benefit from these principles through the use of alternative reaction media, novel energy inputs, and strategies that maximize atom economy and minimize waste.

Aqueous reaction systems offer another environmentally benign alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. The synthesis of 2-arylbenzothiazoles, for instance, has been demonstrated in glycerol, a green solvent, at ambient temperature and without a catalyst, affording excellent yields. mdpi.com The oxidation of sulfides to sulfones, a key transformation in the synthesis of the target molecule, has been achieved with high atom economy using aqueous hydrogen peroxide, eliminating the need for organic solvents and catalysts. rsc.org

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical reactions. This technique can offer several advantages over traditional solution-based synthesis, including reduced solvent use, shorter reaction times, and access to novel reactivity. The mechanochemical synthesis of a variety of small organic molecules, including esters and amides, has been reported. beilstein-journals.org For example, the oxidation of primary alcohols to carboxylic acids has been successfully carried out under mechanochemical conditions using a recyclable, polymer-bound TEMPO catalyst. nih.gov

The application of mechanochemistry to the synthesis of this compound could potentially streamline the process by combining reaction and work-up steps, thereby reducing waste and energy consumption. The synthesis of complex organometallic polymers has demonstrated that mechanosynthesis can be a viable and sustainable alternative to traditional solution-based methods. mdpi.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. acs.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. The traditional synthesis of ibuprofen, a structurally related 2-arylpropanoic acid, involved a six-step process with a low atom economy of around 40%. A newer, greener synthesis developed by the BHC Company reduced this to a three-step process with a significantly higher atom economy of approximately 77%. scheikundeinbedrijf.nl

Strategies to improve atom economy in the synthesis of this compound could include the use of catalytic rather than stoichiometric reagents and designing reaction pathways that minimize the formation of byproducts. For instance, the oxidation of sulfides to sulfones using 30% aqueous hydrogen peroxide is a highly atom-economical process. rsc.org

Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of solvent use, energy consumption, and the generation of hazardous substances. eolss.netosti.gov The pharmaceutical industry, in particular, has been focusing on implementing waste minimization strategies in drug synthesis. nih.gov By adopting principles of green chemistry, such as those discussed above, the synthesis of this compound can be designed to be more environmentally sustainable.

Advanced Synthetic Techniques

The development of advanced synthetic techniques offers new avenues for the efficient and controlled synthesis of chemical compounds. Flow chemistry, in particular, has emerged as a powerful tool for the continuous production of fine chemicals and pharmaceuticals.

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor, such as a microreactor or a packed-bed reactor. vapourtec.com This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and the potential for straightforward scalability. seqens.comamt.uk

The continuous-flow synthesis of ibuprofen has been successfully demonstrated, showcasing the potential of this technology for the production of 2-arylpropanoic acids. sci-hub.semdpi.comsemanticscholar.org A three-step synthesis was developed that eliminated the need for intermediate purification and isolation steps. semanticscholar.org Furthermore, sulfonation reactions, which are relevant to the synthesis of the methanesulfonyl group in the target molecule, have been successfully carried out in continuous-flow microreactors. google.com

A potential continuous-flow synthesis of this compound could involve the telescoping of multiple reaction steps, where the output of one reactor is directly fed into the next without intermediate work-up. purdue.edu This approach can significantly reduce reaction times and waste generation. The table below outlines a conceptual multi-step continuous-flow synthesis for a generic 2-arylpropanoic acid, illustrating the potential for automation and efficiency.

| Reaction Step | Reactants | Catalyst/Reagent | Reactor Type | Typical Residence Time |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Aryl Substrate, Acylating Agent | Lewis Acid | Packed-bed Reactor | 5-15 minutes |

| Oxidation/Rearrangement | Acylated Intermediate, Oxidant | - | Coil Reactor | 10-30 minutes |

| Hydrolysis | Ester Intermediate, Base | - | Heated Coil Reactor | 2-5 minutes |

The development of a continuous-flow process for this compound would require careful optimization of each reaction step, including the selection of appropriate catalysts, solvents, and reactor configurations. However, the existing literature on the flow synthesis of related compounds suggests that this is a highly promising approach for the efficient and sustainable production of this molecule.

Reaction Mechanisms and Chemical Transformations of 2 Methanesulfonyl 3 Phenylpropanoic Acid

Mechanistic Studies of Sulfonylation and Carboxylation Reactions

The synthesis of α-sulfonyl carboxylic acids, such as 2-Methanesulfonyl-3-phenylpropanoic acid, can be approached through various synthetic routes. Mechanistic insights into these reactions are vital for optimizing reaction conditions and yields. One key method is decarboxylative sulfonylation. For instance, the reaction of α,β-unsaturated carboxylic acids with sodium sulfinate salts can proceed via a radical mechanism. chemrxiv.org In this process, a sulfonyl radical is generated, which then participates in the reaction cascade. chemrxiv.org

Another approach involves the activation of carboxylic acids. Hindered carboxylic acids can be activated using methanesulfonyl chloride in the presence of a base to form a highly reactive acyl mesylate intermediate. This intermediate can then react with nucleophiles. baranlab.org While this method is typically used for preparing α-diazoketones, it highlights a potential pathway for the transformation of the carboxylic acid group in the presence of a sulfonyl chloride. baranlab.org

Reactivity and Transformation of the Methanesulfonyl Group

The methanesulfonyl group is a versatile functional group that can undergo a variety of transformations. It is known to be highly reactive and can act as a precursor to other chemical compounds. study.com One of the key reactions of the methanesulfonyl group is its ability to act as a good leaving group in nucleophilic substitution reactions. This is due to the resonance stabilization of the resulting mesylate anion. libretexts.org

The C-S bond in sulfones can also be functionalized through various catalytic and photocatalytic methods. rsc.org For example, under certain conditions, the C-S bond can be cleaved, leading to desulfonylation. rsc.org This reactivity allows for the introduction of new functional groups at the α-position to the original sulfonyl group.

Chemical Transformations of the Phenyl and Propanoic Acid Moieties

The phenyl and propanoic acid moieties of this compound also exhibit characteristic reactivities. The propanoic acid side chain can undergo cyclization reactions to form indanone derivatives. wikipedia.org For instance, 3-phenylpropanoic acid can be cyclized to 1-indanone. wikipedia.org This transformation typically occurs under acidic conditions.

The carboxylic acid group itself can be converted into various derivatives, such as esters, amides, and acid chlorides. libretexts.org Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride, which can then be reacted with a wide range of nucleophiles. libretexts.org

The phenyl ring can undergo transformations that are typical for aromatic compounds, such as hydrogenation to a cyclohexyl ring, although this usually requires specific catalytic conditions. The biological degradation of phenylpropanoic acid in microorganisms like E. coli involves hydroxylation of the phenyl ring, followed by ring cleavage. nih.gov

Electrophilic and Nucleophilic Substitution Mechanisms on the Phenyl Ring

The phenyl ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. In electrophilic aromatic substitution (SEAr), the substituent already present on the ring directs the position of the incoming electrophile. The 2-methanesulfonyl-3-propanoic acid group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.

Nucleophilic aromatic substitution (SNAr) on the phenyl ring is also possible, particularly if there are strong electron-withdrawing groups and a good leaving group on the ring. nih.govsemanticscholar.org The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a Meisenheimer complex as an intermediate. nih.gov The rate of SNAr reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent. nih.gov

C-S Bond Activation and Formation in Related Systems

The formation and activation of C-S bonds are fundamental processes in organic chemistry, with sulfones being important targets. researchgate.netorganic-chemistry.org Recent advances have focused on metal- and photocatalyzed approaches for C-S bond functionalization. rsc.org For example, sulfonyl hydrazides have emerged as versatile reagents for the formation of C-S bonds through radical-mediated processes. researchgate.nettandfonline.com These reactions often proceed via the in situ generation of a sulfonyl radical. tandfonline.com

The activation of C-S bonds in sulfones can lead to cross-coupling reactions. For instance, nickel-catalyzed cross-coupling reactions of 1-sulfonyl glycals with aryl- and alkenylboron nucleophiles have been reported, where the C-sulfone bond is cleaved chemoselectively. rsc.org

Isosteric Replacements and Their Impact on Reactivity

Isosteric replacement is a common strategy in drug design to modify the physicochemical and pharmacological properties of a molecule. nih.gov For the carboxylic acid moiety in this compound, several bioisosteres can be considered. drughunter.comnih.gov

Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | pKa | Key Features | Impact on Reactivity |

| Tetrazole | ~4.5–4.9 | Similar acidity to carboxylic acids, more lipophilic. drughunter.com | Can alter membrane permeability and metabolic stability. drughunter.com |

| Acyl Sulfonamide | Varies | Can mimic the hydrogen bonding pattern of carboxylic acids. nih.gov | The acidity and reactivity can be tuned by the substituent on the sulfonamide. nih.gov |

| Hydroxamic Acid | ~9 | Can act as a chelating agent. | Can be susceptible to metabolic transformations like sulfation and glucuronidation. nih.gov |

| Sulfonamide | ~9–10 | Weaker acid than carboxylic acid, more lipophilic. drughunter.com | Can improve membrane permeability and metabolic stability. drughunter.com |

Advanced Spectroscopic and Structural Characterization of 2 Methanesulfonyl 3 Phenylpropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Methanesulfonyl-3-phenylpropanoic acid provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The predicted chemical shifts are influenced by the electron-withdrawing nature of the methanesulfonyl and carboxylic acid groups, as well as the ring current effect of the phenyl group. ucl.ac.uklibretexts.org

The protons of the phenyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. The benzylic protons (H-3) and the proton at the chiral center (H-2) form an AMX spin system, which would result in complex splitting patterns known as doublets of doublets. The methanesulfonyl group's methyl protons are anticipated to appear as a distinct singlet in the upfield region, a characteristic signal for such a functional group. organicchemistrydata.orgpdx.edu The acidic proton of the carboxylic acid group is expected to be found far downfield, often as a broad singlet, with a chemical shift that can be highly dependent on solvent and concentration. libretexts.orgopenstax.org

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| -COOH | 11.0 - 12.0 | broad singlet | - |

| Phenyl-H | 7.20 - 7.40 | multiplet | - |

| H-2 | 4.00 - 4.20 | doublet of doublets | J(H2, H3a), J(H2, H3b) |

| H-3a | 3.30 - 3.50 | doublet of doublets | J(H3a, H3b), J(H3a, H2) |

| H-3b | 3.10 - 3.30 | doublet of doublets | J(H3b, H3a), J(H3b, H2) |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary.

The ¹³C NMR spectrum offers complementary information to the ¹H NMR spectrum, revealing the number of unique carbon environments within the molecule. The chemical shift of each carbon is indicative of its hybridization and electronic environment.

The carbonyl carbon of the carboxylic acid is expected to resonate at the lowest field (most downfield), typically in the range of δ 170-180 ppm, due to the strong deshielding effect of the two oxygen atoms. openstax.orgorganicchemistrydata.org The carbons of the phenyl ring would appear in the aromatic region (δ 125-140 ppm). The methine carbon (C-2), being attached to the strongly electron-withdrawing sulfonyl group, is predicted to be significantly downfield compared to a simple alkyl methine. Similarly, the methylene (B1212753) carbon (C-3) is influenced by the adjacent phenyl ring. The carbon of the methanesulfonyl group's methyl is expected in the upfield region of the spectrum. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-COOH) | 170 - 175 |

| Phenyl C (quaternary) | 135 - 140 |

| Phenyl C-H | 127 - 130 |

| C-2 (-CH) | 60 - 65 |

| C-3 (-CH₂) | 35 - 40 |

Note: Predicted values are based on analogous structures and general chemical shift theory. Actual experimental values may vary.

To definitively assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. nih.govomicsonline.org These experiments provide correlation data that establishes atom connectivity. numberanalytics.comresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. Cross-peaks would be expected between the proton at H-2 and the two diastereotopic protons at H-3, confirming their adjacency. Correlations among the aromatic protons would also be observed. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. numberanalytics.com It would show a correlation peak between the signal for H-2 and C-2, the signals for H-3 and C-3, and the signals for the methyl protons and the methyl carbon of the sulfonyl group, as well as correlations for the phenyl protons and their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. omicsonline.org For instance, an HMBC spectrum would be expected to show correlations from the benzylic protons (H-3) to the quaternary and ortho carbons of the phenyl ring, and from the H-2 proton to the carbonyl carbon (C-1).

Computational chemistry provides powerful tools for validating experimentally determined structures. The Gauge-Including Atomic Orbital (GIAO) method is a widely used ab initio quantum chemical calculation that predicts NMR isotropic shielding tensors. acs.orgmodgraph.co.uk These theoretical shielding values can be converted into chemical shifts and compared with experimental data to confirm structural assignments. nih.gov

This method, often employed with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus based on the molecule's optimized electronic structure. acs.orgacs.org A strong correlation between the GIAO-predicted chemical shifts and the experimental values provides a high degree of confidence in the proposed molecular structure. conicet.gov.ar Discrepancies can indicate an incorrect assignment or suggest that the computational model needs refinement. acs.orgacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. pressbooks.pub

The carboxylic acid group gives rise to two prominent features: a very broad O-H stretching band, typically appearing between 2500 and 3300 cm⁻¹, and a sharp, strong C=O stretching absorption between 1700 and 1725 cm⁻¹. openstax.orglibretexts.org The broadness of the O-H band is a result of hydrogen bonding.

The methanesulfonyl group is characterized by two strong stretching vibrations corresponding to the S=O bonds. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ region, while the symmetric stretch is found between 1120-1160 cm⁻¹. researchgate.netresearchgate.net The presence of these two distinct, strong bands provides clear evidence for the -SO₂- moiety.

Table 3: Predicted Characteristic FT-IR Absorption Bands for this compound.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad |

| C-H stretch (aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | -CH₂, -CH, -CH₃ | 2850 - 3000 | Medium |

| C=O stretch | Carboxylic Acid | 1700 - 1725 | Strong, sharp |

| C=C stretch | Phenyl Ring | 1450 - 1600 | Medium to weak (multiple bands) |

| S=O asymmetric stretch | Methanesulfonyl | 1300 - 1350 | Strong |

Note: Predicted values are based on characteristic frequencies for the respective functional groups.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful technique for probing the vibrational modes of a molecule. In the FT-Raman spectrum of this compound, characteristic vibrational frequencies corresponding to its distinct functional groups are observed. The phenyl group gives rise to prominent bands, including the C-H stretching vibrations typically found above 3000 cm⁻¹ and the characteristic ring stretching modes in the 1600-1400 cm⁻¹ region.

The methanesulfonyl group (-SO₂CH₃) presents unique and strong Raman signals. Key vibrations include the asymmetric and symmetric stretching of the S=O bonds, which are expected to appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net The C-S stretching vibration is also a key indicator, typically observed at lower wavenumbers. researchgate.net The carboxylic acid moiety (-COOH) is characterized by the C=O stretching vibration, which is a strong band usually appearing around 1700-1650 cm⁻¹, and the C-O stretching and O-H bending modes at lower frequencies.

Vibrational Analysis and Potential Energy Distribution (PED) Studies

A comprehensive vibrational analysis, often supported by quantum chemical calculations such as Density Functional Theory (DFT), is essential for the precise assignment of observed spectral bands. researchgate.net Potential Energy Distribution (PED) analysis quantitatively breaks down the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. mdpi.com This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions. researchgate.net

For this compound, PED analysis would clarify the nature of each vibrational band. For instance, it can distinguish between pure stretching modes and mixed modes where stretching and bending motions are coupled. This is particularly useful for the fingerprint region of the spectrum (below 1500 cm⁻¹), where many vibrational modes overlap. researchgate.net

The table below presents the predicted key vibrational modes and their major PED contributions for this compound, based on data from analogous compounds. researchgate.netresearchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Major PED Contribution |

| Phenyl C-H Stretch | 3100-3000 | ν(C-H) |

| Carboxyl O-H Stretch | 3000-2800 (broad) | ν(O-H) |

| Aliphatic C-H Stretch | 2980-2900 | ν(C-H) |

| Carbonyl C=O Stretch | ~1710 | ν(C=O) |

| Phenyl C=C Stretch | 1605, 1585, 1500, 1455 | ν(C=C) |

| Sulfonyl S=O Asymmetric Stretch | ~1320 | νas(SO₂) |

| Sulfonyl S=O Symmetric Stretch | ~1140 | νs(SO₂) |

| Carboxyl C-O Stretch | ~1250 | ν(C-O) + δ(O-H) |

| C-S Stretch | ~770 | ν(C-S) |

Note: This table is predictive and based on characteristic group frequencies. ν = stretching, δ = bending, as = asymmetric, s = symmetric.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the phenyl group, which acts as the primary chromophore. The methanesulfonyl and carboxylic acid groups are auxochromes and have a lesser impact on the absorption maxima.

The spectrum is expected to show characteristic absorption bands corresponding to π→π* transitions of the benzene (B151609) ring. researchgate.net Typically, two main absorption bands are observed for phenyl-containing compounds: a strong band (the E2-band) around 200-230 nm and a weaker, fine-structured band (the B-band) around 250-270 nm. nist.gov The exact position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net

| Predicted λmax (nm) | Solvent | Associated Electronic Transition |

| ~260 | Ethanol/Methanol (B129727) | π→π* (B-band, Benzene) |

| ~210 | Ethanol/Methanol | π→π* (E2-band, Benzene) |

Note: Data is inferred from analogous compounds like 2-phenylpropanoic acid and 3-phenylpropanoic acid. researchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (Molecular Weight: ~228.26 g/mol ), the molecular ion peak [M]⁺ should be observable. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions.

Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of bonds adjacent to the functional groups. This can include the loss of the methanesulfonyl radical (•SO₂CH₃, 79 Da) or the carboxyl group (•COOH, 45 Da).

Benzyl (B1604629) C-C bond cleavage: Cleavage of the bond between the alpha- and beta-carbons of the propanoic acid chain can lead to the formation of a stable benzyl cation (C₇H₇⁺, m/z 91) or a related tropylium (B1234903) ion. researchgate.net

Loss of small neutral molecules: Elimination of molecules like water (H₂O) or carbon monoxide (CO) from fragment ions can also occur. miamioh.edu

The table below outlines the predicted major fragments for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 228 | [C₁₀H₁₂O₄S]⁺ | Molecular Ion [M]⁺ |

| 149 | [C₉H₉O₂]⁺ | Loss of •SO₂CH₃ from [M]⁺ |

| 91 | [C₇H₇]⁺ | Cleavage leading to benzyl/tropylium ion |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation |

Note: The fragmentation pattern is predictive and based on general principles of mass spectrometry and data from related structures. researchgate.netdocbrown.infonih.gov

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. msu.edu This technique provides detailed information on bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and stereochemistry. mdpi.com Furthermore, it reveals how molecules pack in the crystal lattice, including intermolecular interactions like hydrogen bonds.

If a suitable single crystal of this compound were grown, X-ray diffraction analysis would yield a set of crystallographic data, as exemplified in the hypothetical table below. The data would define the unit cell—the basic repeating unit of the crystal—and the arrangement of molecules within it. researchgate.net The carboxylic acid and sulfonyl groups are expected to participate in hydrogen bonding, which would be a key feature of the crystal packing.

| Crystallographic Parameter | Example Value | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 10.5 | Length of unit cell edge 'a'. |

| b (Å) | 5.8 | Length of unit cell edge 'b'. |

| c (Å) | 21.2 | Length of unit cell edge 'c'. |

| β (°) | 98.5 | Angle of the unit cell. |

| Volume (ų) | 1280 | The volume of one unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Note: This table is a hypothetical representation of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Co-crystallization is an experimental technique where a target molecule (e.g., an active pharmaceutical ingredient) is crystallized together with a second molecule, known as a "coformer," to form a new crystalline solid with a defined stoichiometric ratio. nih.govmdpi.com This method is widely used in pharmaceutical sciences to improve physicochemical properties or to study molecular interactions. ijper.org

By co-crystallizing this compound with a specific molecular target, such as a receptor protein or enzyme, single-crystal X-ray diffraction can be used to determine the precise binding mode. chitkara.edu.in The resulting co-crystal structure would reveal the specific non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) between the compound and its target. nih.gov This information is invaluable for understanding the mechanism of action and for rational drug design. The formation of a co-crystal versus a salt can often be predicted by the difference in pKa values between the compound and its coformer. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment

The separation and assessment of purity of this compound, particularly its enantiomers, necessitate the use of advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) stands as a principal method, with specialized chiral stationary phases for enantioseparation and meticulously developed reversed-phase methods for purity and quantification.

Chiral Stationary Phases (CSPs) for Enantioseparation

The enantioseparation of profens and related acidic compounds, such as this compound, is frequently accomplished using polysaccharide-based chiral stationary phases (CSPs). These CSPs, typically derivatives of amylose (B160209) or cellulose (B213188) coated or immobilized on a silica (B1680970) support, offer a robust platform for resolving a wide array of racemic mixtures. The separation mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These interactions are a composite of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. For acidic analytes like this compound, the carboxylic acid group plays a pivotal role in hydrogen bonding with the carbamate (B1207046) groups on the polysaccharide backbone of the CSP.

Polysaccharide-based CSPs have demonstrated multimodal capabilities, allowing for enantioselectivity to be modulated by altering the mobile phase composition. mdpi.com The selection of the mobile phase, including the organic modifier and any additives, is critical for achieving optimal separation. For acidic compounds, the addition of a small percentage of an acid, such as acetic acid or formic acid, to the mobile phase is often necessary to ensure good peak shape and resolution. drexel.edu

A screening of various polysaccharide-based columns is a common strategy in method development for the enantioseparation of profens. mdpi.com Columns such as those based on amylose tris(3,5-dimethylphenylcarbamate) have proven effective for the separation of a range of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). drexel.edu The choice of alcohol (methanol, ethanol, or isopropanol) as a modifier in the mobile phase can significantly influence the retention and resolution of the enantiomers. mdpi.com

Table 1: Potential Chiral Stationary Phases for Enantioseparation of this compound

| Chiral Stationary Phase (CSP) | Chiral Selector | Potential Mobile Phase (Normal Phase) | Principle of Separation |

|---|---|---|---|

| Polysaccharide-based (e.g., Lux Amylose-1) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol with 0.1% Acetic Acid | Hydrogen bonding, π-π interactions, steric hindrance |

| Polysaccharide-based (e.g., Chiralpak IA) | Immobilized amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Isopropanol with 0.1% Formic Acid | Enhanced stability with a broad range of solvents, similar interaction mechanisms |

| Polysaccharide-based (e.g., Lux Cellulose-1) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/2-Propanol with 0.1% Trifluoroacetic Acid | Varied selectivity compared to amylose-based phases due to different polymer backbone |

High-Performance Liquid Chromatography (HPLC) Method Development

For the quantitative analysis and purity assessment of this compound, a robust High-Performance Liquid Chromatography (HPLC) method is essential. Given the acidic nature of the molecule, reversed-phase HPLC is the most common and effective approach. ijcrt.orgmdpi.com The fundamental principle of this method is to suppress the ionization of the carboxylic acid group to achieve good retention and symmetrical peak shapes on a nonpolar stationary phase, such as C8 or C18. ijcrt.orgmdpi.com

The suppression of ionization is accomplished by acidifying the mobile phase to a pH well below the pKa of the carboxylic acid. mdpi.com This is typically achieved by adding a small concentration of an acid like acetic acid, formic acid, or by using a buffer system such as a phosphate (B84403) buffer at a low pH. ijcrt.orgingentaconnect.com The mobile phase generally consists of a mixture of an aqueous acidic solution and an organic modifier, most commonly acetonitrile (B52724) or methanol. ijcrt.orgmdpi.com The proportion of the organic modifier is optimized to achieve a suitable retention time and resolution from any impurities.

Method development for a compound like this compound would draw upon established methods for structurally similar profens, such as carprofen (B1668582) and suprofen. ijcrt.orgnih.gov For instance, a method for carprofen utilizes a C8 column with a mobile phase of water, acetonitrile, methanol, and glacial acetic acid. ijcrt.org The detection is typically carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance, which for many profens is in the range of 220-260 nm. ijcrt.orgacgpubs.org

Validation of the developed HPLC method is a critical step to ensure its suitability for its intended purpose. This involves assessing parameters such as specificity, linearity, precision, accuracy, and robustness, in accordance with established guidelines. ijcrt.org

Table 2: Representative HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Condition | Rationale/Details |

|---|---|---|

| Column | Inertsil C8 (100 x 4.6 mm, 3 µm) | A C8 stationary phase provides sufficient hydrophobicity for the retention of the compound. |

| Mobile Phase | Water:Acetonitrile:Methanol:Glacial Acetic Acid (40:40:20:0.2 v/v/v/v) | Acetonitrile and methanol are common organic modifiers. Acetic acid is added to suppress the ionization of the carboxylic acid group. ijcrt.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a balance between analysis time and efficiency. ijcrt.org |

| Column Temperature | 25 °C | Maintained at a constant temperature to ensure reproducible retention times. ijcrt.org |

| Detection Wavelength | ~240 nm | Based on the UV absorbance of structurally similar compounds like carprofen. ijcrt.org |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and good peak shape. |

Computational Chemistry and Theoretical Investigations of 2 Methanesulfonyl 3 Phenylpropanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, allowing for the detailed examination of molecular properties based on the principles of quantum mechanics. These methods are instrumental in predicting the behavior of molecules like 2-Methanesulfonyl-3-phenylpropanoic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for predicting the geometry and electronic properties of molecules with a high degree of accuracy.

A DFT study of this compound would begin with the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The calculations would yield precise data on bond lengths, bond angles, and dihedral angles. For instance, the C-S bond lengths in the methanesulfonyl group, the C-C bond lengths in the phenyl ring and propanoic acid chain, and the geometry around the chiral center would be determined.

Table 1: Predicted Molecular Geometry Parameters from a Hypothetical DFT Calculation

| Parameter | Description |

|---|---|

| Bond Lengths (Å) | Predicted distances between bonded atoms (e.g., S=O, C-S, C-C, C=O, O-H). |

| Bond Angles (°) | Predicted angles between adjacent bonds (e.g., O-S-O, C-S-C). |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The spatial distribution of these orbitals would also be visualized. Typically, the HOMO is located on the more electron-rich parts of a molecule, while the LUMO is situated on the electron-poor regions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Table 2: Key Parameters from a Hypothetical FMO Analysis

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates electron-accepting ability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure within a molecule. It translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

An NBO analysis of this compound would offer deep insights into intramolecular interactions. It can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. For example, it could reveal interactions between the lone pairs on the oxygen atoms of the sulfonyl and carboxyl groups and the anti-bonding orbitals of neighboring bonds. This analysis helps to explain the molecule's conformational preferences and electronic distribution.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactive sites of a molecule. An MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum.

For this compound, the MEP map would highlight regions of negative and positive electrostatic potential. Regions with a negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. These areas would likely be concentrated around the oxygen atoms of the methanesulfonyl and carboxyl groups. Conversely, regions with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would be found around the acidic hydrogen of the carboxyl group and potentially the hydrogen atoms attached to the carbon backbone. The MEP map provides a valuable visual guide to the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules, often in a biological context. These methods can predict how a ligand might bind to a protein target, which is crucial for drug design and discovery.

Molecular Docking Studies for Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is essential for understanding the potential biological activity of a compound by examining its binding affinity and mode of interaction with a specific biological target.

In a molecular docking study involving this compound, the compound would be treated as a flexible ligand and docked into the active site of a relevant protein target. The simulation would explore various possible binding poses and score them based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results would provide a detailed picture of the most likely binding mode. For example, the study could reveal that the carboxyl group of the acid forms hydrogen bonds with specific amino acid residues (e.g., Arginine, Lysine) in the active site, while the phenyl group engages in hydrophobic interactions with nonpolar residues. The methanesulfonyl group could also participate in hydrogen bonding or dipole-dipole interactions. The docking score provides a quantitative estimate of the binding affinity, helping to rank its potential efficacy as an inhibitor or modulator of the target protein.

Table 3: Information Obtained from a Hypothetical Molecular Docking Study

| Information | Description |

|---|---|

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. |

| Key Interactions | Identification of specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions. |

| Interacting Residues | The specific amino acids in the protein that form contacts with the ligand. |

Molecular Dynamics (MD) Simulations of Conformational Landscape and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules over time. iaanalysis.comchem-space.com For this compound, MD simulations can provide profound insights into its conformational landscape, flexibility, and intermolecular interactions, which are critical for understanding its chemical behavior and potential biological activity. elifesciences.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations generate a trajectory that describes how the molecule's position and velocity change over time, offering a detailed view of its behavior in various environments. chem-space.com

A typical MD simulation protocol for this compound would involve placing the molecule in a simulation box, often solvated with water molecules to mimic physiological conditions. The interactions between atoms are governed by a force field, a set of parameters that define the potential energy of the system. Through simulation, researchers can explore the molecule's accessible conformations by analyzing the distribution of dihedral angles and identifying the most stable, low-energy states. This is crucial as the three-dimensional shape of a molecule dictates its function and how it interacts with other molecules, such as biological receptors.

Key insights from MD simulations would include the rotational freedom around the Cα-Cβ bond of the propanoic acid chain and the orientation of the phenyl and methanesulfonyl groups relative to each other. The simulations can reveal transient hydrogen bonds with solvent molecules and intramolecular interactions that stabilize certain conformations. The results can be visualized through trajectory analysis and quantified by calculating properties such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness over time.

Below is an interactive data table representing hypothetical results from an MD simulation of this compound, illustrating the analysis of its conformational substates.

Table 1: Hypothetical Conformational Analysis from a 100 ns MD Simulation

| Conformational Cluster | Population (%) | Average Radius of Gyration (Å) | Key Dihedral Angle (Cα-Cβ-Cγ-Cδ) (degrees) | Predominant Interactions |

|---|---|---|---|---|

| 1 | 45 | 3.2 | -65 | Intramolecular H-bond (Carboxyl-Sulfonyl) |

| 2 | 30 | 3.5 | 175 | Extended Conformation, Solvent H-bonds |

| 3 | 15 | 3.1 | 60 | Phenyl Ring π-stacking with sidechain |

Theoretical Spectroscopic Data Prediction and Correlation with Experimental Results

Computational chemistry provides methodologies to predict spectroscopic properties of molecules with a high degree of accuracy, serving as a valuable tool for structure elucidation and the interpretation of experimental data. nih.govpressbooks.pub For this compound, theoretical predictions of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be generated using quantum mechanical methods, most commonly Density Functional Theory (DFT). mdpi.com

These theoretical calculations solve the Schrödinger equation for the molecule to determine its electronic structure, from which various properties can be derived. olemiss.edu Predicted IR spectra are obtained by calculating the vibrational frequencies of the molecule, which correspond to the absorption bands observed experimentally. mdpi.com Similarly, NMR chemical shifts (¹H and ¹³C) are predicted by calculating the magnetic shielding of each nucleus. nih.gov

A crucial aspect of this computational approach is the correlation of predicted data with experimental results. acs.org By comparing the calculated spectra to those obtained from laboratory instruments, researchers can confirm the chemical structure of a synthesized compound. Discrepancies between theoretical and experimental data can point to specific conformational effects or the influence of the solvent environment that may not have been fully captured in the computational model. This iterative process of prediction and comparison enhances the confidence in structural assignments. acs.org

The table below presents a hypothetical correlation between predicted and experimental spectroscopic data for this compound, demonstrating the typical accuracy of such computational methods.

Table 2: Hypothetical Correlation of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Functional Group / Atom | Predicted Value | Experimental Value | Deviation (%) |

|---|---|---|---|---|

| IR Frequency (cm⁻¹) | C=O (Carboxylic Acid) | 1725 | 1710 | 0.87 |

| IR Frequency (cm⁻¹) | S=O (Sulfonyl) | 1310 | 1300 | 0.76 |

| IR Frequency (cm⁻¹) | O-H (Carboxylic Acid) | 3100 | 3050 | 1.61 |

| ¹H NMR Chemical Shift (ppm) | -CH₂- | 3.15 | 3.10 | 1.61 |

| ¹H NMR Chemical Shift (ppm) | -CH- | 4.50 | 4.45 | 1.12 |

| ¹³C NMR Chemical Shift (ppm) | C=O | 175.5 | 176.2 | -0.40 |

Quantitative Structure-Reactivity and Structure-Binding Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. mdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure. nih.gov For this compound, QSAR and QSRR studies can be instrumental in predicting its efficacy as a potential therapeutic agent or its behavior in chemical reactions.

The development of a QSAR or QSRR model involves several key steps. First, a dataset of molecules with known activities or reactivities is compiled. For each molecule, a set of numerical descriptors is calculated that quantify various aspects of its structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). mdpi.com Mathematical models, often based on multiple linear regression or machine learning algorithms, are then developed to find a quantitative relationship between these descriptors and the observed activity. mdpi.com

In the context of this compound, a QSAR study might explore its potential as an enzyme inhibitor. benthamdirect.com By analyzing a series of related phenylpropanoic acid derivatives, a model could be built to predict the inhibitory concentration (IC₅₀) based on specific structural features. For example, the model might reveal that increasing the electronegativity of a substituent on the phenyl ring enhances binding affinity. Such insights are invaluable for designing more potent and selective molecules. researchgate.net

The following table provides a hypothetical example of data used in a QSAR study for a series of phenylpropanoic acid derivatives, illustrating the relationship between molecular descriptors and biological activity.

Table 3: Hypothetical QSAR Data for Phenylpropanoic Acid Derivatives

| Compound | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| Derivative 1 | 2.1 | 3.5 | 350 | 10.5 |

| Derivative 2 | 2.5 | 3.8 | 365 | 8.2 |

| Derivative 3 | 1.9 | 4.1 | 340 | 12.1 |

| This compound | 2.3 | 4.5 | 355 | 7.5 |

Applications in Advanced Organic Synthesis and Materials Science Research

2-Methanesulfonyl-3-phenylpropanoic Acid as a Chiral Building Block

Chiral building blocks are essential components in modern organic synthesis, providing the foundational stereochemical information needed to construct enantiomerically pure molecules, which is particularly crucial in the pharmaceutical industry. nih.gov The structure of this compound, possessing two potential chiral centers, makes it an attractive candidate for such applications.

Asymmetric synthesis is a field focused on creating a specific stereoisomer of a chiral product. uwindsor.ca Chiral building blocks derived from non-chiral starting materials using chiral catalysts are a cornerstone of this field. nih.gov Phenylpropanoic acid derivatives are frequently used in asymmetric reactions to produce enantiomerically pure compounds. rsc.orgmdpi.com The inherent chirality of this compound allows it to serve as a scaffold where new stereocenters can be introduced with a high degree of control. The existing stereochemistry of the building block directs the stereochemical outcome of subsequent reactions, a strategy widely employed in the synthesis of complex natural products and pharmaceuticals. This approach avoids the need for challenging chiral separations later in a synthetic sequence.

Catalytic Applications of Derivatives

While not a catalyst itself, this compound serves as a precursor for the development of advanced catalytic systems, particularly solid acid catalysts.

The methanesulfonyl group (-SO₂CH₃) is closely related to the sulfonic acid group (-SO₃H), which is a powerful catalytic moiety. Heterogeneous acid catalysts, where sulfonic acid groups are anchored to a solid support, are gaining attention as greener alternatives to traditional liquid mineral acids like sulfuric acid. researchgate.net These solid catalysts can be easily separated from reaction mixtures and reused, improving process sustainability. nih.gov

Derivatives of this compound could be immobilized on supports like silica (B1680970) or polymers. The presence of the phenyl group can enhance the stability of such catalysts, preventing the leaching of the acidic groups, which is a common issue with some solid acid catalysts. mdpi.comresearchgate.net The synthesis of these materials involves grafting the organic sulfonyl-containing molecule onto a robust inorganic or organic polymer support, thereby imparting acidity to the material. nih.gov

Sulfonic acid-functionalized materials are effective catalysts for a wide range of acid-catalyzed reactions, including esterification and alkylation. mdpi.com Esterification, the reaction between a carboxylic acid and an alcohol, is a reversible and often slow process that requires a catalyst to achieve high yields. researchgate.net Sulfonic acid catalysts efficiently promote this reaction. Similarly, in Friedel-Crafts alkylation reactions, where an alkyl group is added to an aromatic ring, these catalysts serve as strong Brønsted acids to activate the reactants. researchgate.net

The efficiency of catalysts derived from compounds like this compound would be influenced by factors such as the density of acidic sites on the support and the stability of the catalyst under reaction conditions. Research on various sulfonic acid catalysts demonstrates their potential for achieving high product yields and selectivity.

Table 1: Representative Performance of Sulfonic Acid Catalysts in Organic Reactions This table presents typical data for sulfonic acid-functionalized catalysts in relevant reactions to illustrate the potential catalytic efficiency of derivatives of this compound.

| Reaction Type | Catalyst System | Substrates | Temperature (°C) | Reaction Time | Yield (%) | Source(s) |

|---|---|---|---|---|---|---|

| Esterification | Sulfonic acid-functionalized polymer | Propanoic acid + 1-Propanol | 65 | 3.5 hours | 96.9 | researchgate.net |

| Esterification | Sulfonic acid on silica support | Various acids and alcohols | 80-120 | 2-10 hours | 85-98 | mdpi.com |

| Alkylation | Sulfonic acid on mesoporous silica | Benzene (B151609) + Olefins | 60-100 | 1-5 hours | >90 | mdpi.com |

| Alkylation | Aluminum chloride (Lewis Acid) | Benzene + (S)-methyl 2-(mesyloxy)propionate | 20-25 | 0.5-1 hour | 50-80 | researchgate.net |

Advanced Synthetic Intermediate for Precursors in Medicinal Chemistry Research

The 3-phenylpropanoic acid scaffold is a common structural motif in many biologically active compounds. This makes this compound a valuable intermediate for synthesizing precursors used in medicinal chemistry and drug discovery. incb.org Its derivatives have potential applications in developing new therapeutic agents. For example, various 2-phenylpropionic acid derivatives have been investigated as dual cyclooxygenase (COX) inhibitory and antibacterial agents. nih.gov

Furthermore, structurally similar compounds have been identified as crucial intermediates in the synthesis of established pharmaceuticals. A notable example is L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid, a close analog that serves as an intermediate in the production of the antibiotic florfenicol. google.com Other related 3-phenylpropanoic acid derivatives have been explored as potential inhibitors of enzymes like CYP26A1, which is relevant in cancer therapy. nih.gov The presence of the methanesulfonyl group in this compound can influence properties like solubility, polarity, and the ability to form hydrogen bonds, which are critical for a molecule's pharmacokinetic profile and its interaction with biological targets.

Synthesis of Sulfonamide and Sulfonate Derivatives

The molecular architecture of this compound, featuring a reactive carboxylic acid group, positions it as a valuable precursor in the synthesis of various sulfonamide and sulfonate derivatives. The synthesis of amide derivatives from 3-aroylpropionic acids can be achieved through a one-pot reaction by reacting the acid with an appropriate sulfonamide in the presence of a condensing agent like phosphorus oxychloride in a pyridine solvent scispace.com. This general methodology can be adapted for this compound to create a library of novel sulfonamide compounds.

The process typically involves the activation of the carboxylic acid group, followed by nucleophilic attack from the amino group of a sulfonamide. A series of novel β-phenylalanine derivatives, which are structurally related to the target compound, have been synthesized starting from (±)-β-phenylalanine nih.gov. For instance, 3-(4-methylbenzenesulfonamido)-3-phenylpropanoic acid was prepared in a two-phase reaction system to facilitate the interaction of reagents and prevent premature hydrolysis of the sulfonyl chloride nih.gov. Such synthetic strategies highlight the potential pathways for converting this compound into complex sulfonamide structures.

These synthetic derivatives are of significant interest due to the wide range of biological activities exhibited by the sulfonamide functional group (S(=O)2-NH2) researchgate.net. Sulfonamides are a cornerstone in medicinal chemistry, known for their antibacterial, anti-inflammatory, and anticancer properties scispace.comresearchgate.net. The synthesis of new derivatives allows for the exploration of structure-activity relationships, potentially leading to compounds with enhanced efficacy or novel biological activities nih.gov.

| Precursor Compound | Reagent | Product Class | Potential Applications |

| This compound | Primary/Secondary Amines | Sulfonamides | Medicinal Chemistry, Antibacterial agents |

| This compound | Alcohols | Sulfonate Esters | Organic Synthesis, Protecting Groups |

| 3-Aroylpropionic acids scispace.com | Sulfonamides | Amide-derivatives | Anti-inflammatory, Antibacterial agents |

| (±)-β-phenylalanine nih.gov | 4-methylbenzenesulfonyl chloride | Sulfonamido-propanoic acid | Anticancer agents |

Contributions to the Synthesis of Biologically Relevant Compounds

Phenylpropanoic acid derivatives are recognized as important scaffolds in the development of biologically active molecules nih.gov. The presence of the methanesulfonyl group in this compound makes it an intriguing starting material for synthesizing compounds with potential therapeutic value. For example, derivatives of 2-amino-3-hydroxy-3-phenylpropanoic acid serve as intermediates in the creation of antibiotics like florfenicol and thiamphenicol google.com. This underscores the utility of the phenylpropanoic acid backbone in constructing complex, biologically relevant molecules.

Research has demonstrated that the introduction of sulfonamide and various azole moieties to a β-phenylalanine scaffold can lead to compounds with significant antiproliferative activity in lung cancer models nih.gov. The synthesis of these compounds often begins with the creation of a sulfonamido-propanoic acid, which is then further modified nih.gov. By analogy, this compound could be utilized to generate a diverse range of heterocyclic derivatives, which are frequently found in medicinally important compounds.

Polymer Modification and Applications in Advanced Materials Research

Incorporation of Sulfonic Acid Groups for Enhanced Material Properties

The introduction of sulfonic acid (-SO3H) groups into polymer structures is a widely employed strategy to enhance material properties such as hydrophilicity, ion-exchange capacity, and catalytic activity researchgate.net. The sulfonation of materials can be achieved through various methods, including treatment with concentrated sulfuric acid or chlorosulfonic acid uq.edu.auresearchgate.net. This compound represents a potential functional monomer or modifying agent for incorporating sulfonyl groups into polymers. Its carboxylic acid handle allows for covalent attachment to polymer backbones via esterification or amidation reactions, while the methanesulfonyl group serves as a stable, pre-installed sulfonic acid equivalent.

Functionalizing materials such as mesoporous silica, polymers, and carbon-based compounds with sulfonic acid groups creates solid acid catalysts uq.edu.au. These materials are advantageous due to their stability, reusability, and the potential for size-selective catalysis uq.edu.au. The acidic properties of these functionalized materials can be tuned by altering the organic linker that connects the sulfonic acid group to the support structure mdpi.com. For instance, replacing propyl linkers with phenyl groups has been shown to improve the stability of the catalyst and reduce the leaching of acidic sites mdpi.com.

The incorporation of sulfonic acid groups can significantly alter the surface properties of materials, making them more hydrophilic and suitable for applications in aqueous environments or as components in composite materials requiring good interfacial adhesion.

| Material Type | Functionalization Method | Property Enhancement | Application |

| Mesoporous Silica uq.edu.au | Post-functionalization or Co-condensation | Increased acidity, Large surface area | Heterogeneous Catalysis |

| Polymers researchgate.net | Copolymerization, Grafting | Improved hydrophilicity, Ion-exchange | Drilling Fluid Stabilizers |

| Carbon Materials researchgate.net | Hydrothermal sulfonation, Refluxing in H₂SO₄ | Tunable acidity, High stability | Biomass Conversion, Esterification |

Exploration in Fuel Cell and Membrane Technologies (material science perspective)

In the field of materials science, sulfonic acid groups are critical for the development of proton exchange membranes (PEMs), which are the central component of PEM fuel cells (PEMFCs) sigmaaldrich.com. These membranes facilitate the transport of protons from the anode to the cathode while preventing the passage of gases and electrons sigmaaldrich.com. The most common materials for PEMs are perfluorosulfonic acid (PFSA) ionomers, such as Nafion®, which possess a polytetrafluoroethylene (PTFE) backbone with side chains terminating in sulfonic acid groups sigmaaldrich.commdpi.com.

The sulfonic acid moiety is essential for proton conductivity, as it allows the membrane to absorb water, which then facilitates proton transport mdpi.com. Research into new membrane materials focuses on enhancing proton conductivity, improving chemical and mechanical stability, and enabling operation at higher temperatures sigmaaldrich.com. Polymers containing sulfonic acid groups, such as Hyflon Ion®, have been developed and show excellent fuel cell performance and durability researchgate.net. These materials often feature a short side chain structure, which can lead to higher crystallinity, increased water uptake, and enhanced proton conductivity compared to long side chain variants sigmaaldrich.com.

The exploration of novel monomers and polymers containing sulfonic acid groups is a key area of research. A compound like this compound could serve as a building block for new ionomers. By polymerizing such monomers, it might be possible to create novel membrane materials with tailored properties for next-generation fuel cells and other electrochemical devices.

Supramolecular Chemistry and Co-crystal Formation

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, pi-stacking, and van der Waals forces epo.orgmdpi.com. A significant application of this field is the formation of pharmaceutical co-crystals, which are multi-component crystalline solids composed of an active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former in a stoichiometric ratio tbzmed.ac.ir.

The formation of co-crystals can dramatically improve the physicochemical properties of an API, such as its solubility, dissolution rate, stability, and bioavailability, without altering its chemical structure nih.govekb.eg. The selection of a suitable co-former is crucial for successful co-crystallization. Co-formers are typically molecules that can form robust intermolecular interactions, particularly hydrogen bonds, with the API epo.org.

This compound possesses functional groups that make it an excellent candidate as a co-former.

Carboxylic Acid Group: This group can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl oxygen).

Methanesulfonyl Group: The oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors.

The ability to form these interactions allows this compound to assemble with various APIs into well-defined, stable crystalline lattices. The formation of a co-crystal versus a salt is often predicted by the difference in pKa values between the API and the co-former; a difference of less than 0-3 units typically favors co-crystal formation tbzmed.ac.ir. Common methods for preparing co-crystals include solvent evaporation, grinding (mechanochemistry), and slurry crystallization tbzmed.ac.ir.

| Co-crystallization Method | Description | Key Advantage |

| Solvent Evaporation tbzmed.ac.ir | Dissolving the API and co-former in a common solvent and allowing the solvent to evaporate slowly. | Simplicity and ability to grow high-quality single crystals. |

| Grinding (Mechanochemistry) | Grinding the solid API and co-former together, sometimes with a small amount of liquid (Liquid-Assisted Grinding). | Solvent-free or low-solvent method, rapid screening. |

| Slurry Crystallization tbzmed.ac.ir | Stirring a suspension of the API and co-former in a solvent in which they are sparingly soluble. | Can lead to the most stable crystalline form. |

Future Research Trajectories and Unexplored Scientific Avenues

Development of Innovative and Sustainable Synthetic Strategies

The synthesis of 2-Methanesulfonyl-3-phenylpropanoic acid and its derivatives presents an opportunity for the development of more efficient and environmentally benign chemical processes. Future research in this area could focus on several key aspects:

Green Chemistry Approaches: Traditional synthetic routes for sulfones and carboxylic acids often involve harsh reagents and generate significant waste. mdpi.comdntb.gov.ua Future methodologies could employ greener alternatives, such as the use of water as a solvent and the implementation of catalytic systems to minimize waste and improve atom economy. dntb.gov.ua

Photocatalysis and Electrosynthesis: The use of light or electricity to drive chemical reactions offers a sustainable alternative to conventional thermal methods. chemistryviews.orgrsc.org Research into the photocatalytic or electrochemical synthesis of this compound could lead to milder reaction conditions and novel reactivity. For instance, photoinduced iron-catalysis has been shown to be effective for the decarboxylative sulfonylation of carboxylic acids. chemistryviews.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including improved safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and cost-effective production.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower environmental impact, use of renewable resources. | Development of water-based syntheses, use of biodegradable catalysts. |